molecular formula C6H14N2O4 B8704222 Tert-butylhydrazine ethanedioate(1:1) CAS No. 32154-73-7

Tert-butylhydrazine ethanedioate(1:1)

Cat. No. B8704222
CAS RN: 32154-73-7
M. Wt: 178.19 g/mol
InChI Key: INHMAQCWZSYJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05424333

Procedure details

The 1,1-dimethylethylhydrazine oxalate (2 g) was dissolved in toluene and neutralized with 50% aqueous sodium hydroxide. To this solution was added benzoyl chloride (4.02 g) and sodium hydroxide (50% Aq. solution) (2.45 g) at 25° C. The reaction mixture was warmed to room temperature and stirred 3 hours. The mixture was diluted with hexane and filtered to afford the product as a white solid (0.5 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step Two
Quantity
2.45 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=O)[C:2](O)=O.[CH3:7][C:8]([NH:11][NH2:12])([CH3:10])[CH3:9].[C:13](Cl)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1.[OH-].[Na+].CCCCCC>[CH3:7][C:8]([N:11]([C:1](=[O:6])[C:2]1[CH:18]=[CH:19][CH:14]=[CH:15][CH:16]=1)[NH:12][C:13](=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([CH3:10])[CH3:9] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C(=O)O)(=O)O.CC(C)(C)NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
4.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
2.45 g
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)(C)N(NC(C1=CC=CC=C1)=O)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.